molecular formula C12H21NO4 B3113035 (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid CAS No. 1932555-95-7

(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

Cat. No.: B3113035
CAS No.: 1932555-95-7
M. Wt: 243.30
InChI Key: JYCRXMSJGZWACP-RKDXNWHRSA-N
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Description

(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The tert-butoxycarbonyl group serves as a protecting group for amines, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the piperidine derivative with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Deprotection: The major product is the free amine derivative of the piperidine ring.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

Scientific Research Applications

(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
  • (2S,4S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
  • (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl group. This combination provides distinct reactivity and selectivity in synthetic applications, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(2R,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRXMSJGZWACP-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250959-07-9
Record name rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
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(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
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(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
Reactant of Route 6
(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

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